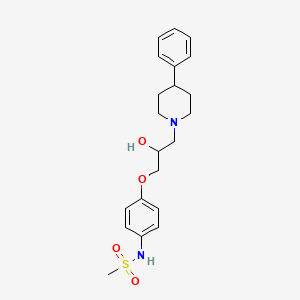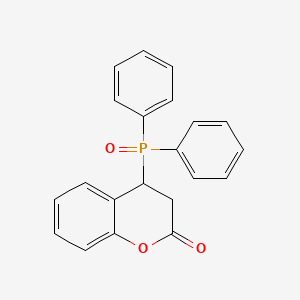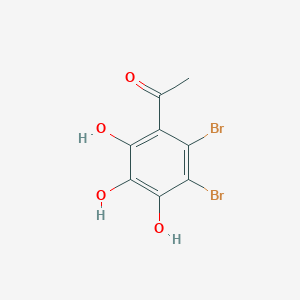
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6Br2O4 This compound is characterized by the presence of two bromine atoms, three hydroxyl groups, and a ketone functional group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one typically involves the bromination of 1-(4,5,6-trihydroxyphenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Analyse Des Réactions Chimiques
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability
Mécanisme D'action
The mechanism of action of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,4,6-Trihydroxyphenyl)ethan-1-one: This compound lacks the bromine atoms and has different reactivity and biological properties.
1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one: This compound has bromine atoms at different positions and only one hydroxyl group, leading to distinct chemical behavior.
2,4,6-Trihydroxyacetophenone: A precursor to various flavonoids and has different applications in chemistry and biology
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
65883-24-1 |
|---|---|
Formule moléculaire |
C8H6Br2O4 |
Poids moléculaire |
325.94 g/mol |
Nom IUPAC |
1-(2,3-dibromo-4,5,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O4/c1-2(11)3-4(9)5(10)7(13)8(14)6(3)12/h12-14H,1H3 |
Clé InChI |
FTQBBIUOTBMTIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C(=C1Br)Br)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
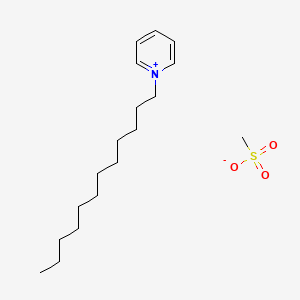
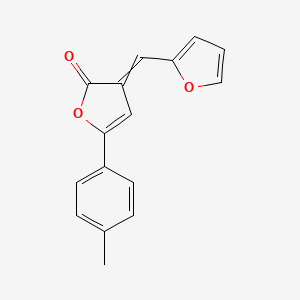
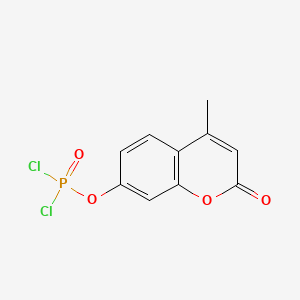

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)

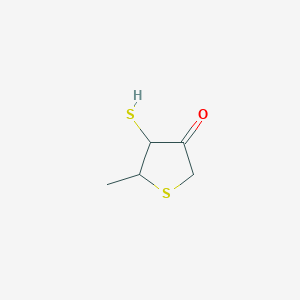
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


